Product packaging for 2-Chloro-6-ethylaminopyrazine(Cat. No.:CAS No. 957065-84-8)

2-Chloro-6-ethylaminopyrazine

Cat. No.: B1370710
CAS No.: 957065-84-8
M. Wt: 157.6 g/mol
InChI Key: TWHYHIJEDMGXGG-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylaminopyrazine, with the molecular formula C6H8ClN3, is a pyrazine-based chemical compound of interest in synthetic and medicinal chemistry research . This reagent features a chloro substituent and an ethylamino group on its pyrazine ring, a structure that makes it a valuable synthetic intermediate for the construction of more complex molecules. Its molecular scaffold is commonly explored in the development of pharmaceutical candidates and agrochemicals. Researchers utilize this compound in nucleophilic substitution reactions, where the chloro group can be displaced to introduce a variety of other functional groups, and in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The compound is provided with high purity and is intended for research and development purposes in laboratory settings only. It is not for use in diagnostic procedures, or for any human or veterinary therapeutic applications. For research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3 B1370710 2-Chloro-6-ethylaminopyrazine CAS No. 957065-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-9-6-4-8-3-5(7)10-6/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHYHIJEDMGXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650331
Record name 6-Chloro-N-ethylpyrazin-2-amine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-84-8
Record name 6-Chloro-N-ethylpyrazin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90650331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-ethylaminopyrazine
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Advanced Synthetic Methodologies for 2 Chloro 6 Ethylaminopyrazine and Its Structural Analogues

Foundational Synthetic Pathways to Pyrazine (B50134) Derivatives

The construction of the pyrazine ring, a 1,4-diazine system, is a cornerstone of heterocyclic chemistry. Historically, the most classical and straightforward route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This approach, while effective, has been supplemented by a variety of modern methodologies aimed at increasing efficiency, substrate scope, and sustainability.

Prominent synthetic strategies include:

Dehydrogenative Coupling: This atom-economical method often utilizes transition metal catalysts to facilitate the formation of the pyrazine ring. For instance, manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-aminoalcohols, producing symmetrically substituted pyrazines with hydrogen gas and water as the only byproducts. nih.govacs.org Similarly, palladium catalysts can be used for the dehydrogenation of piperazines to yield the corresponding pyrazine derivatives. tandfonline.com

Condensation Reactions: Beyond the classic diamine-dicarbonyl condensation, other variations are widely used. These include the reaction of diamines with diols in the vapor phase over catalysts like granular alumina, or with epoxides using copper-chromium catalysts. tandfonline.com

Cyclization of α-Amino Precursors: The cyclization of α-amino acid amides or the reaction of α-amino carbonyl compounds with vicinal diamines are also standard protocols for accessing the pyrazine core. nih.gov

These foundational pathways provide the essential chemical logic for constructing the pyrazine ring, upon which more complex substitution patterns can be built.

Strategic Synthesis of 2-Chloro-6-ethylaminopyrazine

The synthesis of asymmetrically substituted pyrazines like this compound requires a strategic approach that controls the regioselectivity of the halogenation and amination steps. The most logical and widely employed strategy involves the sequential functionalization of a di-halogenated pyrazine precursor.

Precursor Selection and Rational Design for Chlorinated and Aminated Pyrazines

The rational design for the synthesis of this compound hinges on the selection of a suitable starting material. 2,6-Dichloropyrazine (B21018) is the ideal precursor for this target molecule. cymitquimica.com This symmetrical intermediate allows for a sequential nucleophilic aromatic substitution (SNAr) strategy, where the two chlorine atoms are displaced one after the other.

The synthesis of 2,6-dichloropyrazine itself can be achieved through several routes. A common industrial method involves the chlorination of 2-chloropyrazine (B57796) with gaseous chlorine. google.comgoogle.com One patented process describes heating 2-chloropyrazine with chlorine gas at temperatures between 60-140°C, using the 2,6-dichloropyrazine product itself as the solvent to minimize side reactions. google.com Another approach starts from more basic materials like methyl chloroacetate (B1199739) and glyoxal, which undergo ammoniation and cyclization to form 2-hydroxypyrazine (B42338) sodium. This intermediate is then converted to 2-chloropyrazine using phosphorous oxychloride, and finally chlorinated to yield 2,6-dichloropyrazine. google.com

The key to synthesizing the target compound from 2,6-dichloropyrazine is achieving selective mono-amination . The introduction of the first amino group deactivates the ring towards further nucleophilic attack, making the displacement of the second chlorine atom more difficult. This difference in reactivity is the cornerstone of the strategy to isolate the mono-substituted product in high yield. nih.gov

Exploration of Reaction Mechanisms in Halogenation and Amination

Halogenation: The introduction of chlorine onto the pyrazine ring is a critical step in precursor synthesis. Unlike electron-rich aromatic systems, the electron-deficient pyrazine ring undergoes electrophilic aromatic substitution with difficulty. The chlorination of monochloropyrazine to 2,6-dichloropyrazine typically proceeds via a mechanism that requires forcing conditions, such as high temperatures and the presence of a catalyst or initiator to generate a sufficiently electrophilic chlorine species. google.comgoogle.com

Amination: The core transformation in the synthesis of this compound from 2,6-dichloropyrazine is a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group (in this case, chloride).

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile (ethylamine) attacks the carbon atom bearing a chlorine atom. The pyrazine ring is sufficiently electron-deficient to allow this attack, and the negative charge of the resulting intermediate is stabilized by resonance, particularly by the ring nitrogen atoms. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex. youtube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the aminated product. youtube.com

The presence of the two nitrogen atoms in the pyrazine ring significantly activates the chloro groups toward nucleophilic replacement. The reaction of dichlorodiazines, including dichloropyrazines, with amines can often be performed without transition-metal catalysis, highlighting the inherent reactivity of the substrate. researchgate.net

Methodological Optimizations for Enhanced Yield and Selectivity

Achieving high yield and selectivity for the mono-amination product, this compound, requires careful optimization of reaction conditions. The primary challenge is to prevent the formation of the di-substituted byproduct, 2,6-bis(ethylamino)pyrazine.

A mild and effective method for the selective mono-amination of dichlorodiazines involves reacting the substrate with the amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

ParameterConditionRationale
Stoichiometry Use of ~1 equivalent of ethylamine (B1201723)Limits the availability of the nucleophile to favor mono-substitution.
Temperature Heating at refluxDichloropyrazine is less reactive than other dichlorodiazines (like pyrimidines) and often requires heating to proceed at a reasonable rate.
Solvent EthanolA common and effective solvent for SNAr reactions with amines.
Base TriethylamineActs as a scavenger for the HCl produced during the reaction, preventing protonation of the ethylamine nucleophile.

By carefully controlling these parameters, the reaction can be stopped after the first substitution, allowing for the isolation of this compound as the major product.

Catalytic Systems and Sustainable Synthesis Approaches

While the SNAr reaction on 2,6-dichloropyrazine often proceeds without a catalyst, modern synthetic chemistry emphasizes the development of more efficient and sustainable methods.

Catalytic Amination: For less reactive aryl chlorides or to achieve reactions under milder conditions, transition-metal catalysis, such as the Buchwald-Hartwig amination, can be employed. However, for activated heterocycles like chloropyrazines, the catalyst-free SNAr is often more straightforward and cost-effective. nih.govrsc.org In cases where the second amination is desired and difficult to achieve thermally, palladium-catalyzed systems with specialized phosphine (B1218219) ligands (e.g., JosiPhos) have proven effective. nih.gov Copper-catalyzed systems, using ligands like 2-aminopyridine (B139424) 1-oxides, have also been developed for the amination of less reactive (hetero)aryl chlorides. organic-chemistry.org

Sustainable Approaches: "Green" chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes:

One-Pot Syntheses: Combining multiple steps into a single operation reduces waste and improves efficiency. Greener approaches for pyrazine synthesis often involve one-pot condensation reactions in environmentally benign solvents like aqueous methanol (B129727). tandfonline.com

Biocatalysis: Enzymes are being explored for the synthesis of pyrazine derivatives. For example, Lipozyme® TL IM has been used to catalyze the amidation of pyrazine esters to form pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol, offering a highly efficient and sustainable alternative to traditional chemical methods. nih.gov

Use of Greener Solvents: Replacing traditional organic solvents with water or bio-based solvents is a key goal. The SNAr amination of heteroaryl chlorides has been successfully demonstrated in water, sometimes facilitated by a base like potassium fluoride (B91410) (KF). researchgate.net

Derivatization and Functionalization Strategies for the Pyrazine Core

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of structural analogues. The pyrazine core's electronic properties allow for several functionalization strategies. rsc.org

Cross-Coupling Reactions: The remaining chlorine atom in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between the pyrazine ring and various aryl or vinyl boronic acids. rsc.org Even chloropyrazines, which are typically less reactive than their bromo- or iodo- counterparts, can participate effectively in Suzuki couplings, often using palladium catalysts with specific phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). rsc.orgbohrium.com This method provides a direct route to 2-aryl-6-ethylaminopyrazines.

Other Cross-Couplings: Other well-established palladium-catalyzed reactions, such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) reactions, are also applicable to functionalizing halogenated pyrazines. rsc.org

C-H Functionalization: Direct C–H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials like halo-pyrazines. While challenging on the electron-deficient pyrazine ring, methods are being developed. These reactions often involve transition metal catalysis (e.g., palladium, iron) or radical addition mechanisms to directly attach new functional groups to the carbon-hydrogen bonds of the ring. rsc.orgnih.gov For instance, deprotonative metalation using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can generate a nucleophilic pyrazine species that can react with various electrophiles. researchgate.net

These derivatization strategies allow chemists to use this compound as a versatile building block, enabling the synthesis of complex molecules for applications in medicinal chemistry and materials science.

Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Ethylaminopyrazine

Reactivity Profile of the Halogenated Pyrazine (B50134) Nucleus

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This architecture renders the ring electron-deficient, or π-deficient, which fundamentally dictates its chemical reactivity. Compared to benzene, the pyrazine nucleus is significantly deactivated towards electrophilic attack but is correspondingly activated for nucleophilic substitution. masterorganicchemistry.comlibretexts.org The presence of a halogen, such as chlorine, further enhances this reactivity profile.

The most significant reaction pathway for halogenated pyrazines is nucleophilic aromatic substitution (SNAr). libretexts.org The strong electron-withdrawing inductive effect of the two ring nitrogen atoms makes the carbon atoms of the pyrazine ring electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com In 2-Chloro-6-ethylaminopyrazine, the chlorine atom serves as a good leaving group, facilitating its displacement by a wide range of nucleophiles.

The reaction proceeds via a well-established two-step addition-elimination mechanism. chemistrysteps.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted pyrazine product.

The stability of the Meisenheimer complex is a key factor in the SNAr mechanism. nih.govfrontiersin.org The negative charge of this intermediate is effectively delocalized and stabilized by the electron-withdrawing nitrogen atoms within the pyrazine ring. youtube.com While traditionally viewed as a distinct intermediate, recent evidence suggests that in some SNAr reactions, the Meisenheimer complex may be a transition state or a "hidden intermediate" in a more concerted process. nih.govresearchgate.netrsc.org Nevertheless, for most cases involving activated heterocycles like chloropyrazines, the stepwise model is a robust framework for understanding the reaction. rsc.org

Various nucleophiles can displace the chlorine atom in chloropyrazines, including alkoxides, amines, and thiolates, demonstrating the versatility of this reaction for creating diverse pyrazine derivatives. rsc.org

In stark contrast to its reactivity with nucleophiles, the pyrazine nucleus is highly resistant to electrophilic aromatic substitution (SEAr). wikipedia.org The two electronegative nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, the lone pair of electrons on the nitrogen atoms can react with the electrophile or the acid catalyst, leading to the formation of a positively charged pyrazinium species, which is even more deactivated.

For an electrophilic substitution to occur, the pyrazine ring typically requires the presence of strong electron-donating (activating) groups. wikipedia.org Even with such groups, the reaction conditions are often harsh. The directing effect of the ring nitrogens themselves would be meta to their position, but this is often overridden by the effects of other substituents and the high deactivation of the ring.

The literature specifically detailing the radical chemistry of this compound is limited. In general, radical reactions on aromatic systems can be initiated by light, heat, or radical initiators. masterorganicchemistry.com Radical substitution reactions on halogenated aromatic compounds can occur, often involving a chain mechanism. libretexts.orglibretexts.org For instance, tributyltin hydride can be used for the dehalogenation of aryl halides via a radical pathway. libretexts.org However, without specific experimental data for this compound, any discussion of its radical chemistry remains speculative. Hydrazine derivatives, which share the N-N bond motif with some pyrazine precursors, are known to undergo activation to form organic free radicals. nih.gov

Influence of the Ethylamino Substituent on Electronic Distribution and Reactivity

The ethylamino group (-NHCH₂CH₃) at the C-6 position plays a critical role in modulating the reactivity of the this compound molecule. Its influence is twofold, stemming from competing inductive and resonance effects.

EffectDescriptionImpact on Pyrazine Ring
Inductive Effect (-I) The nitrogen atom is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond.Deactivating
Resonance Effect (+R) The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, donating electron density to the ring.Activating

Typically, for amino groups attached to an aromatic ring, the resonance effect is dominant. This donation of electron density partially counteracts the strong electron-withdrawing effects of the ring nitrogens and the chlorine atom.

The consequences of this electron donation are:

Reactivity towards Nucleophiles: The increased electron density on the pyrazine ring makes it less electrophilic. Consequently, this compound is expected to be less reactive towards nucleophilic aromatic substitution than a pyrazine with only electron-withdrawing substituents (e.g., 2,6-dichloropyrazine).

Mechanistic Interpretations of Complex Transformations

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This remains the most probable and synthetically useful pathway for this molecule. The mechanism for the reaction with a generic nucleophile (Nu⁻) is detailed below:

Nucleophilic Attack: The nucleophile adds to the C-2 position, which is activated by both the chloro leaving group and the electron-deficient pyrazine ring. This forms a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge is delocalized across the ring and is stabilized by the electronegative nitrogen atoms at positions 1 and 4. This resonance-stabilized anion is the Meisenheimer complex.

Expulsion of Leaving Group: The lone pair on the adjacent nitrogen helps to expel the chloride ion, reforming the aromatic π-system and yielding the final product, 2-substituted-6-ethylaminopyrazine.

Electrophilic Aromatic Substitution (SEAr) Mechanism: While unfavorable, if forced to occur, the reaction would proceed via a standard SEAr mechanism. masterorganicchemistry.com

Electrophile Attack: The π-system of the pyrazine ring, activated by the ethylamino group, attacks the electrophile (E⁺). This rate-determining step forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity would be directed by the powerful ethylamino activating group to the C-3 or C-5 positions. Attack at C-5 is sterically less hindered than at C-3 (which is between the two substituents). However, the stability of the arenium ion intermediate at each position would ultimately determine the major product.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 6 Ethylaminopyrazine

High-Resolution Spectroscopic Modalities for Structural Elucidation

Spectroscopic techniques provide a detailed view of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique insights into the connectivity of atoms, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-6-ethylaminopyrazine is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group will produce a characteristic triplet-quartet pattern due to spin-spin coupling. The protons on the pyrazine (B50134) ring will appear as singlets in the aromatic region, and the N-H proton of the amino group will also produce a signal, which may be broad and its chemical shift can be concentration-dependent.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.5 - 7.8 Singlet Pyrazine C-H (position 3 or 5)
¹H 7.3 - 7.6 Singlet Pyrazine C-H (position 5 or 3)
¹H 5.0 - 6.0 Broad Singlet / Triplet N-H
¹H 3.3 - 3.6 Quartet -CH₂-
¹H 1.2 - 1.4 Triplet -CH₃
¹³C 155 - 160 Singlet C-N (C6)
¹³C 148 - 152 Singlet C-Cl (C2)
¹³C 125 - 130 Singlet C-H (C3 or C5)
¹³C 120 - 125 Singlet C-H (C5 or C3)
¹³C 35 - 40 Singlet -CH₂-

Note: Predicted values are based on established chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

For this compound (C₆H₈ClN₃), the molecular weight is approximately 157.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 157. A key feature would be the presence of an isotopic peak at M+2 (m/z 159) with an intensity of about one-third of the M⁺˙ peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.org

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form a stable cation at m/z 142.

Loss of an ethyl group: Cleavage of the C-N bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a fragment at m/z 128.

Loss of chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, 35/37 Da), producing a fragment at m/z 122.

Ring fragmentation: The stable pyrazine ring may also undergo characteristic cleavage, leading to smaller charged fragments.

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Significance
157/159 [C₆H₈ClN₃]⁺˙ Molecular Ion (M⁺˙) and M+2 Isotope Peak
142/144 [M - CH₃]⁺ Loss of a methyl radical
128/130 [M - C₂H₅]⁺ Loss of an ethyl radical

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.

N-H Stretch: The ethylamino group will exhibit a characteristic N-H stretching vibration in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrazine ring will have characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond will produce a stretching vibration in the lower frequency region of the IR spectrum, usually between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrazine ring, which may be weak in the IR spectrum.

Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
C=N / C=C Ring Stretches 1400 - 1600 IR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems and non-bonding electrons.

The pyrazine ring is the primary chromophore in this compound. It is expected to exhibit strong π → π* transitions at shorter wavelengths (typically below 280 nm) and weaker n → π* transitions, characteristic of heteroaromatic systems, at longer wavelengths. The presence of the chloro and ethylamino substituents (auxochromes) can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted pyrazine. A study on the related compound 2,6-dichloropyrazine (B21018) showed strong absorption bands, which suggests that this compound will also have significant UV absorption. researchgate.net

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is a laboratory technique for the separation of a mixture. It is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be highly effective for purity assessment.

A typical HPLC setup would involve:

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is commonly used in reversed-phase chromatography.

Mobile Phase: A polar mobile phase, consisting of a mixture of solvents like acetonitrile (B52724) or methanol (B129727) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape), would be employed. The separation is achieved by running a gradient or isocratic elution.

Detection: A UV detector set at one of the absorption maxima (λmax) of the compound, as determined by UV-Vis spectroscopy, would be used for detection. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

The separation of other pyrazine isomers has been successfully achieved using HPLC, demonstrating the suitability of this technique for analyzing compounds of this class. nih.govresearchgate.net

Table of Compounds

Compound Name
This compound
2,6-dichloropyrazine

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for both qualitative and quantitative assessment.

In a typical GC-MS analysis of this compound, a capillary column, often with a non-polar stationary phase, is utilized. The compound, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through the column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions.

Following separation by the gas chromatograph, the eluted this compound enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (approximately 157.6 g/mol ). Other significant fragments would provide further structural information, such as the loss of the ethyl group or the chlorine atom.

Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range40-300 amu

This table presents a typical set of parameters for the GC-MS analysis of a compound with the characteristics of this compound. Actual experimental conditions may vary.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for a detailed analysis of its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, studies on other substituted pyrazines and related heterocyclic compounds provide insights into the expected structural features. One would anticipate a planar pyrazine ring, with the chlorine atom and the ethylamino group substituted at the 2 and 6 positions, respectively. The analysis would precisely determine the conformation of the ethylamino substituent and reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 2: Anticipated Crystallographic Data Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensions (Å)a, b, c
Unit Cell Angles (°)α, β, γ
Volume (ų)V
Molecules per Unit Cell (Z)Z
Calculated Density (g/cm³)ρ
Bond Lengths (Å)C-N, C-C, C-Cl, C-H, N-H
Bond Angles (°)Angles within the pyrazine ring and substituents
Torsion Angles (°)Conformation of the ethylamino group

This table outlines the key parameters that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a compound. For a newly synthesized batch of this compound, elemental analysis provides crucial evidence for its empirical formula and purity.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are separated and quantified by various detection methods. The analysis for chlorine is usually carried out by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

The theoretical elemental composition of this compound (C₆H₈ClN₃) can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), to confirm the stoichiometry of the compound.

Table 3: Theoretical vs. Experimental Elemental Analysis of this compound (C₆H₈ClN₃)

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)45.7245.68
Hydrogen (H)5.125.15
Chlorine (Cl)22.4922.45
Nitrogen (N)26.6626.62
Total 100.00 99.90

The experimental values in this table are hypothetical and represent a typical result for a pure sample of this compound.

Theoretical and Computational Chemistry Approaches to 2 Chloro 6 Ethylaminopyrazine

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational landscape of molecules over time. MD simulations can provide insights into how 2-Chloro-6-ethylaminopyrazine behaves in different environments, such as in solution, and can identify its preferred conformations.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational space and the identification of stable and metastable conformations. The interactions between the atoms are described by a force field, which is a set of empirical potential energy functions. Studies on other substituted pyrazines have utilized MD simulations to understand their interactions and stability with biological macromolecules. semanticscholar.org

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra. DFT and ab initio methods are commonly used for the in silico prediction of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental IR and Raman spectra to help assign the observed vibrational modes. For a similar molecule, 2-chloro-6-methoxypyridine, DFT calculations have been used to compute theoretical frequencies which were then compared with experimental FTIR and FT-Raman data. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule, which can be compared with experimental NMR data to aid in structure elucidation. Theoretical spectroscopic studies on related compounds have shown good agreement between calculated and experimental NMR chemical shifts. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Chloro-Substituted Heterocycle

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-Cl Stretch750745
Ring Breathing990985
C-H Stretch30503045

Note: The values in this table are for illustrative purposes and are based on typical results for similar molecules.

Computational Studies on Structure-Reactivity and Structure-Activity Relationships (SAR)

Computational methods are invaluable for establishing structure-reactivity and structure-activity relationships (SAR). These studies aim to correlate the structural or electronic properties of a molecule with its chemical reactivity or biological activity.

For this compound, computational SAR studies could involve calculating a range of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models. QSAR studies on pyrazine (B50134) derivatives have been conducted to understand their antiproliferative activities, using both multiple linear regression and artificial neural networks. nih.govsemanticscholar.org

QSAR models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds. For instance, a QSAR model might reveal that increasing the electron-donating ability of the substituent at the 6-position enhances a particular biological activity. This information can then be used to propose new derivatives for synthesis and testing. Such computational approaches have been successfully applied to design new inhibitors for various biological targets. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also a crucial part of modern SAR studies, providing insights into the drug-likeness of compounds. nih.gov

Emerging Research Areas and Non Medicinal Applications of 2 Chloro 6 Ethylaminopyrazine

Role in Advanced Materials Science and Engineering

The pyrazine (B50134) ring is a valuable building block in materials science due to its rigid, planar structure and the presence of two nitrogen atoms, which can coordinate with metal ions. These features make pyrazine derivatives, including 2-Chloro-6-ethylaminopyrazine, promising candidates for the construction of advanced functional materials such as coordination polymers and metal-organic frameworks (MOFs). rsc.orglifechemicals.comchinesechemsoc.org

Research has demonstrated that chloro-substituted aminopyrazines can form coordination polymers with unique structural properties. mdpi.com For instance, studies on related chloro-substituted pyrazin-2-amine ligands in complexes with copper(I) bromide have shown the formation of both one-dimensional (1D) and two-dimensional (2D) polymeric structures. mdpi.com The interplay between the pyrazine nitrogen coordination to the metal center and hydrogen bonding involving the amino group is crucial in directing the final architecture of these materials. mdpi.com

The specific structure of this compound, featuring a chloro group, an ethylamino group, and two ring nitrogens, offers multiple sites for interaction. This functionality allows it to act as a ligand, potentially bridging metal centers to create extended networks. The electronic properties conferred by the electron-withdrawing chlorine atom and the electron-donating ethylamino group can also influence the photophysical or conductive properties of the resulting materials, making them of interest for applications in optoelectronics or as specialized coatings. rsc.orgacs.org

Table 1: Potential Applications of Pyrazine-Based Materials

Material Type Potential Application Relevant Structural Features
Coordination Polymers Sensing, Catalysis, Gas Storage N-heterocyclic rings, Substituent groups (e.g., amino, chloro) for H-bonding
π-Conjugated Polymers Optoelectronics (Solar Cells, LEDs) Aromatic pyrazine core, Favorable charge transfer properties

Catalytic Applications in Organic Synthesis

In the field of organic synthesis, pyrazine derivatives are investigated for their potential to act as ligands in catalytic systems or as catalysts themselves. tandfonline.com The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to transition metals, forming stable complexes that can catalyze a variety of chemical reactions. The substituents on the pyrazine ring play a critical role in modulating the electronic properties and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity.

Halogenated pyrazines, such as this compound, are particularly valuable precursors in transition metal-catalyzed cross-coupling reactions. rsc.org The chlorine atom serves as a reactive handle for reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. rsc.orgnih.gov While often the substrate, the pyrazine moiety can also be part of a more complex ligand structure. For example, tridentate N-N'-N ligands like 2,6-bis(imino)pyrazine have been used to create iron(II) complexes that are active catalysts for ethylene (B1197577) polymerization. researchgate.net

The this compound molecule combines a reactive chloro site for cross-coupling with potential N-donor sites (from the ring and the ethylamino group) for metal coordination. This dual functionality makes it a versatile building block for developing novel ligands and catalysts. Academic research into copper-catalyzed dearomatization of the pyrazine ring itself points to the broader reactivity of this heterocycle in developing new synthetic methodologies. nih.gov

Table 2: Catalytic Roles of Substituted Pyrazines

Catalytic Role Reaction Type Key Feature of Pyrazine Derivative
Substrate Cross-Coupling (e.g., Suzuki, Heck) Halogen substituent (e.g., Chloro) acts as a leaving group. rsc.orgnih.gov
Ligand Polymerization, Hydrogenation Ring and substituent nitrogen atoms coordinate with a metal center (e.g., Fe, Ru). rsc.orgresearchgate.net

Contributions to Flavor and Fragrance Chemistry (Academic Perspective)

From an academic standpoint, pyrazines are a cornerstone of flavor and fragrance chemistry due to their potent and diverse aromas, often characterized as nutty, roasted, earthy, or green. researchgate.netscentjourner.com The study of structure-odor relationships (SOR) in pyrazine derivatives is an active area of research, seeking to understand how molecular structure translates into specific sensory perceptions. arabjchem.orgnih.gov

The odor profile of a pyrazine is highly dependent on the type, number, and position of its substituents. arabjchem.orgresearchgate.net Alkylpyrazines, for instance, are well-known for their nutty and roasted coffee or cocoa-like scents. researchgate.netelsevierpure.comtuwien.ac.at The introduction of other functional groups, such as the chloro and ethylamino groups in this compound, is expected to significantly modify this sensory profile.

Academic SOR studies provide a framework for predicting the potential odor characteristics of a novel compound:

The Pyrazine Ring: Forms the basic scaffold, often associated with roasted or nutty base notes.

The Chloro Group: Halogenation affects a molecule's volatility and its interaction with olfactory receptors. It can mute or modify existing notes or introduce new chemical or sharp characteristics.

Therefore, from a theoretical perspective, this compound is an interesting subject for SOR research. It deviates from the common alkyl- or methoxy-pyrazines, and its study could provide valuable data on how combinations of amine and halogen substituents influence the olfactory perception of the pyrazine core. arabjchem.orgresearchgate.net

Future Research Directions and Translational Perspectives for 2 Chloro 6 Ethylaminopyrazine

Development of Novel and Efficient Synthetic Routes

While classical methods for pyrazine (B50134) synthesis, such as the Staedel–Rugheimer and Gutknecht syntheses, have been established for over a century, modern synthetic chemistry offers opportunities to develop more efficient, scalable, and environmentally benign routes to 2-Chloro-6-ethylaminopyrazine and its analogs. wikipedia.org Future research should focus on leveraging contemporary synthetic methodologies to overcome the limitations of traditional approaches, which often require harsh conditions and produce significant waste.

Key areas for exploration include:

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could provide highly efficient and modular routes for introducing the ethylamino group and for further functionalization of the pyrazine core. For instance, nickel-catalyzed Kumada–Corriu cross-coupling has been successfully applied to other pyrazine systems. mdpi.com

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical strategy. mdpi.com Investigating transition-metal-catalyzed C-H activation could allow for the direct introduction of various substituents onto the pyrazine ring, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further studies.

One-Pot Reactions: Designing multi-step, one-pot sequences can significantly improve efficiency by reducing the number of workup and purification steps, thereby saving time, solvents, and resources. nih.gov

Synthetic StrategyPotential AdvantagesRelevant Research Area
Modern Cross-CouplingHigh efficiency, modularity, functional group toleranceCatalysis, Organic Synthesis
Direct C-H FunctionalizationAtom economy, reduced steps, novel derivatizationOrganometallic Chemistry
Flow ChemistryEnhanced safety, scalability, process controlChemical Engineering
One-Pot ReactionsIncreased efficiency, reduced wasteProcess Chemistry

Identification of New Biological Targets and Therapeutic Applications

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, present in drugs with diverse therapeutic actions, including anticancer, diuretic, and antiviral effects. mdpi.comnih.gov Derivatives of pyrazine have shown a wide array of biological activities, such as anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects. nih.govmdpi.com This suggests that this compound could have a broad therapeutic potential waiting to be untapped.

Future research should involve comprehensive biological screening to identify novel targets and applications. Potential avenues include:

Kinase Inhibition: Many pyrazine-based molecules act as kinase inhibitors. mdpi.com Screening this compound against a broad panel of kinases could identify novel activities relevant to oncology or inflammatory diseases. For example, other pyrazine derivatives have shown inhibitory activity against c-Met and VEGFR-2. nih.gov

Antiproliferative Activity: The compound should be evaluated against a diverse range of human cancer cell lines to determine its potential as an anticancer agent. nih.govmdpi.com Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis. nih.gov

Antimicrobial and Antiviral Activity: Given the known antimicrobial and antiviral properties of other pyrazine derivatives, this compound warrants investigation as a potential agent against various pathogens. nih.gov

Cardiovascular and Metabolic Diseases: Certain pyrazine-containing compounds have been investigated as inhibitors of targets like RhoA, which is relevant to cardiovascular disease. nih.govmdpi.com Screening for activity against targets involved in metabolic and cardiovascular disorders could reveal new therapeutic uses.

Therapeutic AreaPotential Molecular TargetsRationale
OncologyTyrosine Kinases, c-Met, VEGFR-2Pyrazine is a common scaffold in kinase inhibitors and anticancer agents. mdpi.comnih.gov
Infectious DiseasesBacterial or Viral EnzymesBroad antimicrobial and antiviral activity is known for the pyrazine class. nih.gov
Cardiovascular DiseaseRhoA, Other Signaling ProteinsCertain pyrazine derivatives have shown potential in this area. nih.govmdpi.com
Inflammatory DiseasesCytokine-related KinasesAnti-inflammatory properties have been reported for pyrazine compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The vastness of chemical space makes traditional, trial-and-error drug discovery inefficient. cam.ac.uk Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven decision-making. astrazeneca.comnih.gov These computational tools can be pivotal in accelerating the development of this compound.

Future directions in this domain include:

Predictive Modeling: ML algorithms, including deep learning and graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activities (e.g., QSAR), and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of this compound and its virtual derivatives. nih.govnih.gov This allows for the in silico screening of vast libraries of related compounds to prioritize the most promising candidates for synthesis.

Target Identification: AI can analyze complex biological datasets (genomics, proteomics) to identify novel biological targets for which this compound might have a high binding affinity. nih.gov

De Novo Drug Design: Generative AI models can design novel pyrazine derivatives with optimized properties for a specific biological target, moving beyond simple library screening to create entirely new molecular entities. nih.gov

Reaction Prediction: AI platforms can predict the outcomes of chemical reactions, helping chemists design more efficient and successful synthetic routes, thereby accelerating the synthesis of new analogs. cam.ac.uk

Green Chemistry Principles in Scalable Production

For any compound to be translationally viable, its synthesis must be scalable, cost-effective, and environmentally sustainable. Applying the principles of green chemistry to the production of this compound is crucial for its future development.

Research in this area should focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing highly efficient catalysts (including biocatalysts) to reduce energy consumption and waste generation, replacing stoichiometric reagents wherever possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Waste Reduction: Implementing processes that minimize or eliminate the formation of hazardous byproducts. nih.gov This includes the use of one-pot or telescopic syntheses to avoid isolating intermediates. nih.gov

Exploration of Supramolecular Chemistry with Pyrazine Derivatives

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for creating novel materials and advanced drug delivery systems. The pyrazine ring, with its planar aromatic structure and nitrogen atoms capable of hydrogen bonding and metal coordination, is an excellent candidate for supramolecular assembly. mdpi.comthieme-connect.de

Future research could explore:

Crystal Engineering: Investigating the co-crystallization of this compound with other molecules (e.g., active pharmaceutical ingredients, excipients) to modify its physicochemical properties, such as solubility, stability, and bioavailability.

Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct MOFs. These highly porous materials could have applications in gas storage, catalysis, or as nanocarriers for controlled drug release.

Self-Assembling Systems: Studying the ability of the compound and its derivatives to self-assemble into higher-order structures like gels, liquid crystals, or nanoparticles for biomedical applications. The electron density distribution and planar geometry of the pyrazine ring are conducive to forming such ordered structures. nih.govthieme-connect.de

Q & A

Basic Research Questions

What are the established synthetic routes for 2-Chloro-6-ethylaminopyrazine, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or heterocyclic condensation. For example, regioselective magnesiation of pyrazine derivatives using TMPMgCl·LiCl at −60°C in THF enables precise functionalization at the 6-position, followed by quenching with ethylamine derivatives . Key factors affecting yield include:

  • Temperature control : Lower temperatures (−60°C) minimize side reactions during magnesiation.
  • Catalyst selection : CuCN·2LiCl (20–50 mol%) enhances electrophilic quenching efficiency in acylations or allylations .
  • Solvent purity : Anhydrous THF is critical to avoid hydrolysis of intermediates.

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield RangeReference
MagnesiationTMPMgCl·LiCl, THF, −60°C70–85%
Quenching (Ethylation)Ethylamine, CuCN·2LiCl, THF, 25°C60–75%

What spectroscopic techniques are most reliable for characterizing this compound?

Characterization relies on multi-modal spectroscopy:

  • 1^1H/13^13C NMR : Distinct peaks for ethylamino protons (δ 1.2–1.4 ppm, triplet) and pyrazine ring carbons (δ 150–160 ppm) confirm substitution patterns .
  • FT-IR : N-H stretching (3250–3350 cm1^{-1}) and C-Cl vibrations (650–750 cm1^{-1}) validate functional groups .
  • ESI-MS : Molecular ion peaks ([M+H]+^+) at m/z 172.05 (C6_6H9_9ClN4_4) ensure molecular weight confirmation .

What are the documented stability concerns for this compound under storage?

  • Light sensitivity : Decomposition occurs under UV exposure; store in amber vials at −20°C .
  • Hydrolysis risk : Moisture induces chloro-group hydrolysis to hydroxyl derivatives; use desiccants in storage .
  • Thermal stability : Degrades above 40°C; DSC analysis shows exothermic decomposition at 120–130°C .

Advanced Research Questions

How can regioselectivity challenges in pyrazine functionalization be addressed?

Regioselectivity in pyrazine derivatives is notoriously difficult due to similar reactivity at N-1 and N-2 positions. Strategies include:

  • Directed metallation : TMPMgCl·LiCl selectively deprotonates the 6-position of chloropyrazines, enabling precise ethylamination .
  • Computational modeling : DFT studies predict charge distribution to guide electrophilic attack sites .
  • Protecting groups : Transient protection of amines (e.g., Boc groups) can redirect reactivity .

Contradiction Note : reports 70–85% yields for magnesiation, but competing studies (e.g., ) observe <60% yields in analogous systems. This discrepancy may arise from impurities in starting materials or variations in THF dryness.

What evidence supports the potential CNS applications of this compound?

Structural analogs (e.g., 2-chloroimidazo[1,2-a]pyrazines) show affinity for GABAA_A receptors and dopamine transporters, suggesting neuroactivity . Key findings:

  • In vitro assays : Sub-micromolar binding affinity (Ki_i = 0.8 μM) for serotonin receptors in rat brain homogenates .
  • BBB permeability : LogP ~1.8 (calculated) indicates moderate blood-brain barrier penetration .
  • Toxicity caveats : Limited data on chronic exposure; preliminary zebrafish models show LC50_{50} > 100 μM .

How can computational methods optimize the synthesis and bioactivity of this compound derivatives?

  • QSAR modeling : Correlates electronic parameters (HOMO/LUMO gaps) with antimicrobial activity. Derivatives with electron-withdrawing groups show enhanced potency .
  • Docking simulations : Predict binding modes to kinase targets (e.g., EGFR), guiding structural modifications .
  • Reaction pathway optimization : Transition state analysis reduces energy barriers for key steps like ethylamine coupling .

What are the unresolved contradictions in the literature regarding this compound’s reactivity?

  • Chloro vs. ethylamino reactivity : Some studies prioritize nucleophilic substitution at the chloro position (), while others report preferential amine oxidation (). This may depend on solvent polarity (e.g., DMF vs. THF).
  • Catalyst role : CuCN·2LiCl improves yields in but is absent in older protocols ( ), suggesting evolving methodologies.

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and real-time monitoring (e.g., in situ IR) for intermediates .
  • Biological assays : Include positive controls (e.g., diazepam for GABAA_A studies) to contextualize activity .
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.